Ethyl 3-((5-chloro-6-methoxypyridin-3-YL)imino)-2-formylpropanoate
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Overview
Description
Ethyl 3-[(5-Chloro-6-methoxy-3-pyridyl)imino]-2-formylpropanoate is a chemical compound with a complex structure that includes a pyridyl group, a formyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(5-Chloro-6-methoxy-3-pyridyl)imino]-2-formylpropanoate typically involves multiple steps, starting with the preparation of the pyridyl intermediate. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the reaction of 5-chloro-6-methoxy-3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(5-Chloro-6-methoxy-3-pyridyl)imino]-2-formylpropanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The imino group can be reduced to an amine.
Substitution: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the imino group results in an amine derivative.
Scientific Research Applications
Ethyl 3-[(5-Chloro-6-methoxy-3-pyridyl)imino]-2-formylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(5-Chloro-6-methoxy-3-pyridyl)imino]-2-formylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridyl derivatives with different substituents on the pyridyl ring or variations in the ester and formyl groups.
Uniqueness
Ethyl 3-[(5-Chloro-6-methoxy-3-pyridyl)imino]-2-formylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H13ClN2O4 |
---|---|
Molecular Weight |
284.69 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-6-methoxypyridin-3-yl)iminomethyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H13ClN2O4/c1-3-19-12(17)8(7-16)5-14-9-4-10(13)11(18-2)15-6-9/h4-8H,3H2,1-2H3 |
InChI Key |
KGXCXVIPFYWYRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=NC1=CC(=C(N=C1)OC)Cl)C=O |
Origin of Product |
United States |
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